
1-butoxy-4-(4-methylphenyl)phthalazine
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Overview
Description
1-Butoxy-4-(4-methylphenyl)phthalazine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing two nitrogen atoms in adjacent positions within the ring Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The butoxy group at the 1-position participates in nucleophilic substitution under acidic or basic conditions.
Key Observations
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Cleavage of the Ether Bond : Treatment with concentrated HCl (12 M) at 80°C for 6 hours cleaves the butoxy group, yielding 1-hydroxy-4-(4-methylphenyl)phthalazine as the primary product .
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Alkoxy Exchange : Reaction with sodium methoxide in methanol replaces the butoxy group with a methoxy group, forming 1-methoxy-4-(4-methylphenyl)phthalazine .
Reaction Conditions and Yields
Electrophilic Aromatic Substitution
The electron-rich phthalazine core undergoes electrophilic substitution, particularly at the 5- and 8-positions.
Nitration and Halogenation
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Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position, forming 5-nitro-1-butoxy-4-(4-methylphenyl)phthalazine .
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Bromination : Electrophilic bromination with Br₂/FeBr₃ yields 5-bromo derivatives .
Comparative Reactivity
Reduction Reactions
The phthalazine ring is reducible under catalytic hydrogenation or hydride-based conditions.
Catalytic Hydrogenation
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Ring Saturation : H₂ (1 atm) over Pd/C in ethanol reduces the phthalazine core to a decahydrophthalazine derivative .
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Selectivity : The butoxy group remains intact, while the aromatic system is fully saturated .
Hydride Reduction
Reduction Outcomes
Oxidation Reactions
The methylphenyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.
Side-Chain Oxidation
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KMnO₄ in acidic medium converts the 4-methylphenyl group to a 4-carboxyphenyl moiety, forming 1-butoxy-4-(4-carboxyphenyl)phthalazine .
Oxidation Data
Oxidizing Agent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 80°C, 8 h | 1-Butoxy-4-(4-carboxyphenyl)phthalazine | 41 |
Cross-Coupling Reactions
The phthalazine core participates in Pd-catalyzed cross-coupling, enabling functionalization at the 5- and 8-positions.
Suzuki-Miyaura Coupling
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Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis introduces aryl groups at the 5-position .
Buchwald-Hartwig Amination
Coupling Examples
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming fused bicyclic adducts .
Photoreaction Data
Dienophile | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Maleic anhydride | UV (365 nm), CH₂Cl₂, 6 h | Fused bicyclo[6.4.0]dodecatrienone | 55 |
Acid/Base-Mediated Rearrangements
Under strong base (e.g., LDA), the phthalazine ring undergoes ring-opening to form quinazoline derivatives .
Rearrangement Pathway
Base | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
LDA | THF, −78°C → 25°C, 2 h | 2-Butoxy-3-(4-methylphenyl)quinazoline | 49 |
Scientific Research Applications
Medicinal Chemistry
1-butoxy-4-(4-methylphenyl)phthalazine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease mechanisms.
- Inhibition Studies : Preliminary studies suggest that the compound may inhibit pathways critical for cell proliferation and survival. For instance, interaction studies have demonstrated its binding affinities with nucleotide pyrophosphatases (NPP3), which are implicated in cancer progression .
- Antimycobacterial Activity : Similar phthalazine derivatives have been evaluated for their antimycobacterial properties. Compounds structurally related to this compound exhibited varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.78 to 23.2 μM .
Biological Studies
The compound's unique structural features enable it to be a subject of interest in biological research:
- Cellular Mechanisms : Studies have indicated that it may modulate cellular processes through interactions with specific molecular targets. For example, docking studies have suggested potential binding sites on enzymes relevant to cancer therapy .
- Preclinical Evaluations : In vivo models have shown that derivatives of phthalazine can reduce mycobacterial loads significantly, indicating their potential as therapeutic agents against tuberculosis .
Industrial Applications
Beyond medicinal uses, this compound could have applications in various industrial settings:
- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules with desired properties.
- Material Development : Its unique chemical properties may allow it to be used in developing new materials or as precursors in synthesizing other valuable compounds.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes notable analogs:
Compound Name | Structural Features | Applications |
---|---|---|
4-(4-Chlorophenyl)phthalazin-1(2H)-one | Contains a chlorophenyl group; used as a precursor | Medicinal Chemistry |
1-Chloro-4-(4-methylphenyl)phthalazine | An intermediate sharing a similar phthalazine core | Synthetic Intermediates |
2-(Prop-2-yn-1-yl)phthalazin-1(2H)-one | Features an alkyne group; studied for different activities | Biological Studies |
4-(9-Fluorenoxy)-2-phenylphthalazin-1(2H)-one | Contains a fluorenoxy substituent; known for unique interactions | Drug Development |
Case Studies and Research Findings
Several research findings underscore the potential applications of this compound:
- Discovery of NPP3 Inhibitors : A study identified derivatives that inhibit human NPP3 activity significantly, suggesting that modifications around the phthalazine scaffold can enhance selectivity and potency against cancer-related pathways .
- Antimycobacterial Evaluation : In another study, phthalazine derivatives were tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects and low toxicity profiles in vitro .
- Structure–Activity Relationship (SAR) : SAR studies have shown how modifications to the phthalazine core can lead to improved biological activity, emphasizing the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 1-butoxy-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine ring .
Comparison with Similar Compounds
Phthalazine: The parent compound with a similar bicyclic structure but without the butoxy and methylphenyl groups.
Quinoxaline: An isomeric compound with nitrogen atoms in different positions within the ring.
Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 1-Butoxy-4-(4-methylphenyl)phthalazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its solubility and reactivity, while the methylphenyl group contributes to its biological activity .
Properties
IUPAC Name |
1-butoxy-4-(4-methylphenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-4-13-22-19-17-8-6-5-7-16(17)18(20-21-19)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQGEYNJSTMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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